![molecular formula C24H26N6O5 B1665935 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide CAS No. 919783-22-5](/img/structure/B1665935.png)
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
Übersicht
Beschreibung
AZD-1656 is a potent, selective activator of human and rat glucokinase in vitro. It has shown significant potential in reducing plasma glucose levels in a dose-dependent fashion, with a rapid onset of action. This compound has been primarily investigated for its applications in managing diabetes and other metabolic disorders .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AZD-1656 involve several steps. The mother liquor preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
AZD-1656 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
AZD-1656 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Glucokinase-Aktivator in verschiedenen chemischen Studien verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation des Glukosestoffwechsels und der Insulinausschüttung.
Medizin: Auf sein Potenzial bei der Behandlung von Diabetes, insbesondere Typ-2-Diabetes, und anderen Stoffwechselstörungen untersucht.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Stoffwechselwege abzielen.
Wirkmechanismus
AZD-1656 entfaltet seine Wirkung durch die selektive Aktivierung der Glucokinase, ein Enzym, das eine entscheidende Rolle im Glukosestoffwechsel spielt. Glucokinase wirkt als Glucosesensor in Pankreaszellen, wodurch die glukosestimulierte Insulinausschüttung ausgelöst wird, und als Glukose-Torwächter in Hepatozyten, wodurch die Aufnahme von Glukose in die Leber und die Glykogensynthese gefördert werden. Durch die Aktivierung der Glucokinase steigert AZD-1656 den Glukosestoffwechsel und senkt den Plasmaglucosespiegel .
Wirkmechanismus
AZD-1656 exerts its effects by selectively activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. Glucokinase acts as a glucose sensor in pancreatic cells, triggering glucose-stimulated insulin secretion, and as a glucose gatekeeper in hepatocytes, promoting hepatic glucose uptake and glycogen synthesis. By activating glucokinase, AZD-1656 enhances glucose metabolism and reduces plasma glucose levels .
Vergleich Mit ähnlichen Verbindungen
AZD-1656 ist in seiner selektiven Aktivierung der Glucokinase einzigartig. Zu ähnlichen Verbindungen gehören:
Dorzagliatin: Ein dual wirkender, vollwertiger Glucokinase-Aktivator.
TTP399: Ein hepatoselektiver Glucokinase-Aktivator.
Diese Verbindungen verfolgen das gemeinsame Ziel, den Glukosestoffwechsel zu verbessern, unterscheiden sich aber in ihren spezifischen Mechanismen und ihrer Selektivität. AZD-1656 zeichnet sich durch seine potente und selektive Aktivierung der Glucokinase sowohl in humanen als auch in Rattenmodellen aus .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!
Biologische Aktivität
3-[5-(Azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide, also known as AZD-1656, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the management of diabetes and metabolic disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of AZD-1656 is , with a molecular weight of approximately 478.55 g/mol. The compound features multiple functional groups that contribute to its biological activity, including azetidine, pyrazine, and benzamide moieties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₅O₄ |
Molecular Weight | 478.55 g/mol |
IUPAC Name | This compound |
CAS Number | 919783-22-5 |
AZD-1656 functions primarily as a selective activator of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By enhancing glucokinase activity, the compound facilitates the uptake and utilization of glucose in peripheral tissues, leading to a reduction in plasma glucose levels. This mechanism is particularly beneficial for managing conditions like type 2 diabetes.
In Vitro Studies
In vitro studies have demonstrated that AZD-1656 exhibits significant biological activity by:
- Activating Glucokinase : AZD-1656 has been shown to activate glucokinase in both human and rat models, leading to improved glucose tolerance and insulin sensitivity.
- Inhibiting Key Enzymes : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism as well.
In Vivo Studies
Research involving animal models has indicated that AZD-1656 can significantly lower blood glucose levels in a dose-dependent manner. These findings suggest its potential utility in treating hyperglycemia associated with diabetes .
Clinical Applications
- Diabetes Management : A clinical trial evaluating the efficacy of AZD-1656 in patients with type 2 diabetes showed promising results, with participants experiencing notable reductions in fasting plasma glucose levels after treatment .
- Metabolic Disorders : Additional studies have explored the compound's effects on other metabolic disorders, suggesting broader applications beyond diabetes management.
Eigenschaften
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
Record name | AZD-1656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1656 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-1656 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.